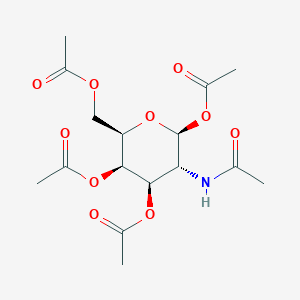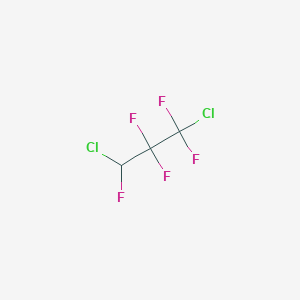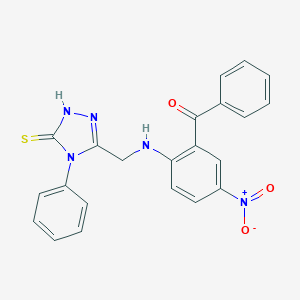
Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl-, also known as DMT1, is a potent and selective inhibitor of the divalent metal transporter 1 (DMT1). DMT1 is a transmembrane protein that plays a crucial role in the transport of iron and other divalent metals across the intestinal mucosa, and its inhibition has been shown to have therapeutic potential in the treatment of iron overload disorders such as hemochromatosis.
Mecanismo De Acción
Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition results in a decrease in the absorption of dietary iron in the intestine, leading to a reduction in the total body iron stores. This mechanism has been shown to be effective in the treatment of iron overload disorders such as hemochromatosis.
Efectos Bioquímicos Y Fisiológicos
Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition has been shown to have a number of biochemical and physiological effects, including a reduction in the levels of serum iron, ferritin, and transferrin saturation. In addition, Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition has been shown to increase the levels of hepcidin, a key regulator of iron metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition as a research tool is its specificity for the Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- transporter, which allows for the selective modulation of iron transport in the intestine. However, one of the limitations of Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition is its potential for off-target effects, as Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- is also expressed in other tissues such as the liver and spleen.
Direcciones Futuras
Future research on Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition is likely to focus on its potential therapeutic applications in the treatment of iron overload disorders and cancer. In addition, further studies are needed to elucidate the potential off-target effects of Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition, and to develop more selective inhibitors of the Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- transporter.
Métodos De Síntesis
The synthesis of Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- involves a multistep process that begins with the condensation of 4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazole with 2-nitroaniline to form the intermediate 2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitroaniline. This intermediate is then coupled with 4-nitrobenzaldehyde in the presence of a base to yield the final product, Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl-.
Aplicaciones Científicas De Investigación
Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- has been extensively studied for its potential therapeutic applications in the treatment of iron overload disorders, such as hemochromatosis, and iron deficiency anemia. In addition, recent studies have also shown that Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- inhibition may have a role in the treatment of certain types of cancer, such as breast cancer, where iron plays a crucial role in tumor growth and proliferation.
Propiedades
Número CAS |
111070-79-2 |
|---|---|
Nombre del producto |
Methanone, (2-(((4,5-dihydro-4-phenyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)-5-nitrophenyl)phenyl- |
Fórmula molecular |
C22H17N5O3S |
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
[5-nitro-2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C22H17N5O3S/c28-21(15-7-3-1-4-8-15)18-13-17(27(29)30)11-12-19(18)23-14-20-24-25-22(31)26(20)16-9-5-2-6-10-16/h1-13,23H,14H2,(H,25,31) |
Clave InChI |
MAPDIPUVFZFIHF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=NNC(=S)N3C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=NNC(=S)N3C4=CC=CC=C4 |
Otros números CAS |
111070-79-2 |
Sinónimos |
[5-nitro-2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylamin o]phenyl]-phenyl-methanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B8436.png)
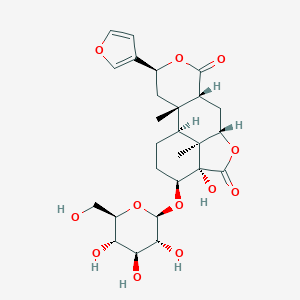
![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)
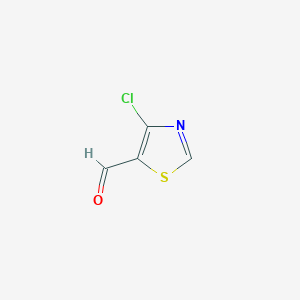
![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)
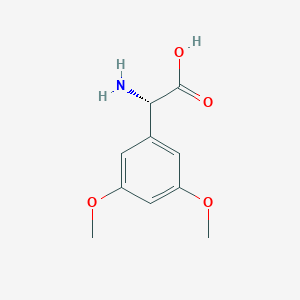
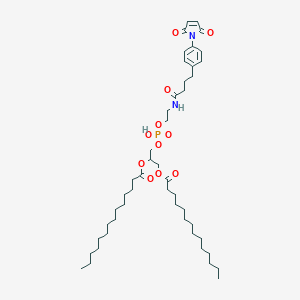
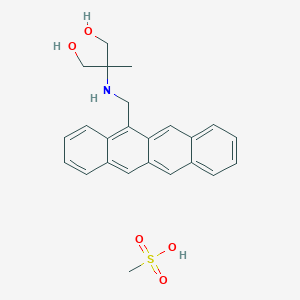
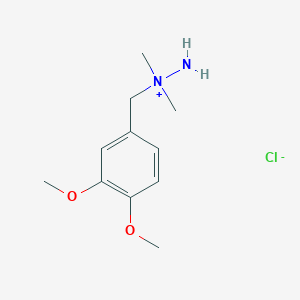

![Formamide, [14C]](/img/structure/B8465.png)
